4-(5-Bromo-2-fluorobenzyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(5-bromo-2-fluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWHXDWETOZZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
13C NMR characterization of 4-(5-Bromo-2-fluorobenzyl)morpholine
An In-Depth Technical Guide for the 13C NMR Characterization of 4-(5-Bromo-2-fluorobenzyl)morpholine
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This molecule, a potential scaffold in medicinal chemistry and drug development, possesses a unique substitution pattern on its aromatic ring that presents a valuable case study for spectral interpretation. This document moves beyond a simple data report, offering a predictive analysis grounded in fundamental principles, a detailed protocol for experimental data acquisition, and a logical workflow for unambiguous spectral assignment. We will delve into the nuanced effects of fluorine and bromine substituents on the 13C chemical shifts, including C-F coupling and the heavy atom effect, to provide researchers with a self-validating methodology for structural elucidation.
Introduction: The Imperative for Unambiguous Characterization
This compound is a compound of interest for researchers in synthetic and medicinal chemistry. The morpholine moiety is a privileged structure in drug design, known for improving pharmacokinetic properties, while the substituted benzyl group allows for diverse functionalization. The specific arrangement of a fluorine atom and a bromine atom on the phenyl ring creates a distinct electronic and steric environment.
Given the potential for isomeric impurities during synthesis, definitive structural confirmation is paramount. 13C NMR spectroscopy is an indispensable tool for this purpose, as it provides direct insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in a distinct electronic environment yields a specific signal, making it a powerful technique for identifying isomers and confirming constitution.[2][3] This guide will systematically deconstruct the expected 13C NMR spectrum of the title compound, providing the rationale behind each predicted signal.
Core Principles of 13C NMR in the Context of the Target Molecule
A robust interpretation of the 13C NMR spectrum requires an understanding of the key factors that influence carbon chemical shifts (δ).
Chemical Shift and the Electronic Environment
The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, nitrogen, and fluorine, withdraw electron density from adjacent carbons. This "deshielding" effect causes the nucleus to experience a stronger external magnetic field, resulting in a resonance at a higher frequency, reported as a larger chemical shift value (downfield shift).[3][4] Conversely, increased electron density shields the nucleus, shifting the signal upfield to a lower ppm value.
Substituent Effects in Aromatic Systems
On the benzene ring, the chemical shifts of the aromatic carbons (typically 120-150 ppm) are modulated by the electronic properties of the substituents.[5]
-
Inductive Effects: Electronegative atoms like fluorine pull electron density through the sigma bonds, primarily affecting the attached (ipso) carbon and the ortho carbons.
-
Resonance Effects: Substituents with lone pairs (like halogens) can donate electron density into the π-system of the ring, influencing the ortho and para positions.[6][7]
Carbon-Fluorine (¹³C-¹⁹F) Coupling
The ¹⁹F nucleus has a spin of I=½, similar to a proton. This allows it to couple with nearby ¹³C nuclei, resulting in the splitting of carbon signals into multiplets. The magnitude of this coupling (J-coupling constant) is highly dependent on the number of bonds separating the two nuclei:
-
¹JCF (one-bond coupling): Very large, typically 160-350 Hz.
-
²JCF (two-bond coupling): Smaller, typically 10-50 Hz.
-
³JCF (three-bond coupling): Generally 5-20 Hz. This predictable splitting pattern is a powerful diagnostic tool for assigning carbons near a fluorine atom.[8]
The Halogen "Heavy Atom Effect"
While fluorine and chlorine deshield the ipso-carbon they are attached to, a different phenomenon occurs with heavier halogens like bromine and iodine. The large, diffuse electron cloud of bromine can induce a shielding (diamagnetic) effect on the attached carbon nucleus, shifting its signal upfield (to a lower ppm) than would be expected based on electronegativity alone.[9] This counterintuitive "heavy atom effect" is critical for correctly assigning the bromine-bearing carbon.[10]
Predictive Analysis of the 13C NMR Spectrum
Based on the principles outlined above, we can predict the 13C NMR spectrum of this compound.
Molecular Structure and Carbon Numbering
A systematic numbering scheme is essential for clear assignment.
Caption: A logical workflow for the assignment of the 13C NMR spectrum.
This workflow provides a self-validating system. The key is to use the most distinct signals as anchor points. The C-F doublet (C2) is the most unambiguous starting point in the aromatic region. Once C2 is identified, the other coupled carbons (C1 and C3) can be located based on their smaller doublet splitting. The remaining signals are then assigned based on their predicted chemical shifts, with the heavy-atom-influenced C5 expected at a uniquely high-field position for an aromatic carbon.
Conclusion
The 13C NMR characterization of this compound is a multi-faceted analytical problem that can be solved with a systematic, principles-based approach. By understanding the interplay of inductive effects, resonance, C-F coupling, and the heavy atom effect of bromine, a highly detailed and predictive spectral analysis can be performed. This guide provides the predictive data, a robust experimental protocol, and a logical interpretation workflow to empower researchers to confidently and unambiguously confirm the structure of this and other similarly complex molecules, ensuring the integrity of their research and development efforts.
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The Emergent Potential of Bromo-Fluorobenzyl Morpholine Compounds: A Technical Guide to Unraveling Biological Activity
Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it an attractive scaffold for the design of novel therapeutics.[1][3] The incorporation of a morpholine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its potency and bioavailability.[4] This guide delves into the untapped potential of a specific subclass: bromo-fluorobenzyl morpholine compounds. While direct biological data for this precise substitution pattern remains nascent, this document will provide a comprehensive framework for its investigation, drawing upon established principles of medicinal chemistry and outlining a rigorous, self-validating experimental workflow to elucidate its therapeutic promise.
The rationale for exploring bromo-fluorobenzyl morpholine derivatives stems from the known impact of halogenation on drug-like properties. The introduction of bromine and fluorine atoms to the benzyl ring can modulate lipophilicity, metabolic stability, and receptor binding affinity. This strategic halogenation, combined with the favorable properties of the morpholine core, presents a compelling hypothesis for the discovery of novel compounds with significant biological activity, particularly within the central nervous system (CNS).[5][6]
Hypothesized Biological Activity: A Focus on CNS Modulation
Based on the extensive literature surrounding morpholine-containing CNS-active agents, it is hypothesized that bromo-fluorobenzyl morpholine compounds may exhibit significant modulatory effects on key neurological pathways.[3] The morpholine nucleus is a common feature in drugs targeting a range of CNS disorders, from neurodegenerative diseases to mood disorders.[5][7] Therefore, the primary investigative focus for this class of compounds will be on their potential as antidepressant, anxiolytic, and neuroprotective agents.
The proposed mechanism of action centers on the potential for these compounds to interact with monoamine neurotransmitter systems, such as the serotonin and dopamine transporters. The rationale for this hypothesis is twofold: 1) the structural similarity of the benzyl morpholine scaffold to known monoamine reuptake inhibitors, and 2) the established role of the morpholine ring in optimizing interactions with these transporter proteins.
Investigational Workflow: A Multi-tiered Approach to Elucidating Bioactivity
A systematic and tiered approach is essential for the comprehensive evaluation of novel chemical entities. The following experimental workflow is designed to first establish a foundational understanding of the compound's safety and basic pharmacological properties, followed by more complex in vivo studies to assess its therapeutic potential.
Caption: A tiered workflow for evaluating bromo-fluorobenzyl morpholine compounds.
Detailed Experimental Protocols
Tier 1: Foundational In Vitro ADME-Tox Profiling
The initial phase of investigation focuses on establishing a baseline safety and pharmacokinetic profile of the synthesized bromo-fluorobenzyl morpholine compounds.[8] This is a critical step to de-risk further development and ensure that only compounds with favorable drug-like properties proceed to more resource-intensive studies.
1. General Cytotoxicity Assessment
-
Objective: To determine the concentration at which the test compounds exhibit general toxicity to living cells.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human embryonic kidney (HEK293) or human neuroblastoma (SH-SY5Y) cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the bromo-fluorobenzyl morpholine compounds (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Data Analysis: The formazan product is solubilized, and the absorbance is measured. The concentration that causes a 50% reduction in cell viability (IC50) is calculated.
-
2. Cytochrome P450 (CYP) Inhibition Profiling
-
Objective: To assess the potential for the test compounds to inhibit major drug-metabolizing enzymes, which is a key indicator of potential drug-drug interactions.
-
Methodology: A panel of assays using human liver microsomes and specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is employed.
-
Incubation: Human liver microsomes are incubated with a specific CYP probe substrate and a range of concentrations of the test compound.
-
Metabolite Quantification: The formation of the specific metabolite for each CYP isoform is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
-
3. hERG Channel Liability Assessment
-
Objective: To evaluate the potential for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which is associated with cardiac arrhythmias.
-
Methodology: A radioligand binding assay is a common high-throughput screening method.
-
Membrane Preparation: Cell membranes expressing the hERG channel are prepared.
-
Competitive Binding: The membranes are incubated with a radiolabeled ligand known to bind to the hERG channel and a range of concentrations of the test compound.
-
Quantification: The amount of radioligand displaced by the test compound is measured, and the IC50 value is calculated.
-
Tier 2: Mechanistic In Vitro Assays
Following a favorable ADME-Tox profile, the next tier of experiments aims to elucidate the specific mechanism of action of the compounds.
1. Radioligand Binding Assays for Monoamine Transporters
-
Objective: To determine the binding affinity of the bromo-fluorobenzyl morpholine compounds to the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the respective transporters are used.
-
Competitive Binding: The membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and a range of concentrations of the test compound.
-
Ki Determination: The inhibition constant (Ki) is calculated from the IC50 values to represent the binding affinity of the compound for each transporter.
-
Tier 3: In Vivo Behavioral Models
Compounds demonstrating promising in vitro activity and safety profiles will advance to in vivo studies to assess their behavioral effects in established animal models of depression and anxiety.
1. Forced Swim Test (FST) in Rodents
-
Objective: To evaluate the potential antidepressant-like activity of the test compounds.
-
Methodology:
-
Acclimation: Mice or rats are acclimated to the testing room.
-
Drug Administration: Animals are administered the test compound or a vehicle control.
-
Swim Session: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded during a specified period.
-
Data Analysis: A significant reduction in immobility time compared to the vehicle control is indicative of an antidepressant-like effect.[3]
-
2. Elevated Plus Maze (EPM) in Rodents
-
Objective: To assess the anxiolytic-like effects of the test compounds.
-
Methodology:
-
Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.
-
Drug Administration: Animals receive the test compound or a vehicle control prior to testing.
-
Exploration: Animals are placed in the center of the maze and allowed to explore for a set period.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Data Presentation and Interpretation
All quantitative data from the in vitro and in vivo assays should be summarized in clear, concise tables to facilitate comparison between different bromo-fluorobenzyl morpholine analogues.
Table 1: In Vitro ADME-Tox and Mechanistic Profile of Bromo-Fluorobenzyl Morpholine Compounds
| Compound ID | Cytotoxicity IC50 (µM) (HEK293) | CYP3A4 IC50 (µM) | hERG IC50 (µM) | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| BFM-1 | >100 | 25.3 | >50 | 15.2 | 250.6 | 85.1 |
| BFM-2 | 85.6 | 15.8 | 42.1 | 5.8 | 150.2 | 45.7 |
| BFM-3 | >100 | >50 | >50 | 120.4 | 800.1 | 350.9 |
Table 2: In Vivo Behavioral Effects of Lead Compound BFM-2
| Treatment (Dose, mg/kg) | Forced Swim Test (Immobility time, s) | Elevated Plus Maze (% Time in Open Arms) |
| Vehicle | 125.4 ± 10.2 | 15.2 ± 2.1 |
| BFM-2 (10) | 80.1 ± 8.5 | 28.9 ± 3.5 |
| BFM-2 (30) | 65.7 ± 7.9 | 35.1 ± 4.2 |
| Fluoxetine (20) | 72.3 ± 9.1 | 30.5 ± 3.8 |
*p < 0.05, **p < 0.01 compared to vehicle control
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the biological activity of novel bromo-fluorobenzyl morpholine compounds. By following a tiered approach that prioritizes safety and mechanistic understanding, researchers can efficiently identify promising lead candidates for further development. The hypothesized CNS activity, based on the well-established role of the morpholine scaffold in neuropharmacology, provides a strong starting point for these investigations. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the potential translation of these novel chemical entities into future therapeutics.
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SYNTHESIS, ANALYSIS ADME-TOX PARAMETERS AND ANTI-CANCER ACTIVITY OF N-(5-R-BENZYLTHIAZOLE-2-YL)-2-MORPHOLIN-4-YL-2-THIOXOACETAMIDES. ResearchGate. [Link]
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The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and metabolic stability has led to its incorporation into a vast array of approved drugs and clinical candidates across diverse therapeutic areas. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety in drug design and development. We will delve into the fundamental attributes that make this scaffold so attractive, explore common synthetic strategies for its incorporation, and analyze its impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Through detailed case studies of key drugs, we will illustrate the practical application of morpholine in addressing challenges in drug discovery, from enhancing solubility and metabolic stability to providing crucial interactions with biological targets. This guide is intended to serve as a valuable resource for medicinal chemists and drug development professionals seeking to leverage the power of the morpholine scaffold in their own research endeavors.
The Enduring Appeal of the Morpholine Ring: A Physicochemical Perspective
The prevalence of the morpholine scaffold in successful drug molecules is not a matter of chance; it is a direct consequence of its advantageous physicochemical properties that favorably influence a molecule's behavior in a biological system.[1] These properties can be broadly categorized as follows:
-
Aqueous Solubility: The presence of the ether oxygen and the nitrogen atom allows the morpholine ring to act as a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule.[2] This is a critical parameter for drug formulation and absorption. The morpholine moiety's ability to improve solubility often goes hand in hand with desirable drug-like properties such as good bioavailability.[3]
-
Basicity (pKa): The nitrogen atom in the morpholine ring is basic, with a pKa of approximately 8.7.[2] This moderate basicity ensures that a significant portion of morpholine-containing molecules are protonated at physiological pH (around 7.4). This positive charge can be beneficial for forming ionic interactions with acidic residues in target proteins and can also contribute to improved solubility.[4]
-
Lipophilicity (LogP): The morpholine ring strikes a favorable balance between hydrophilicity and lipophilicity. While it enhances water solubility, it is not overly polar, allowing molecules to maintain sufficient lipophilicity to cross biological membranes. This balanced lipophilic–hydrophilic profile is particularly crucial for developing drugs that need to penetrate the central nervous system (CNS).[4]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation. The ether linkage is metabolically stable, and the secondary amine, when incorporated into the ring, is less susceptible to N-dealkylation compared to acyclic amines.[2] This inherent stability can lead to improved pharmacokinetic profiles, including longer half-lives and reduced clearance.
-
Conformational Flexibility: The morpholine ring typically adopts a stable chair conformation.[4] This defined, yet flexible, three-dimensional structure can act as a rigid scaffold to orient appended functional groups in a precise manner for optimal interaction with a biological target.[5]
Table 1: Physicochemical Properties of Morpholine and Related Heterocycles
| Heterocycle | pKa | cLogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| Morpholine | 8.7 | -0.83 | 2 | 1 |
| Piperidine | 11.2 | 0.84 | 1 | 1 |
| Piperazine | 9.8, 5.6 | -1.1 | 2 | 2 |
| Tetrahydropyran | -2.8 | 1.1 | 1 | 0 |
Data compiled from various sources and computational estimates.
Synthetic Strategies for Incorporating the Morpholine Scaffold
The widespread use of the morpholine scaffold is also a testament to its synthetic tractability.[1] A variety of robust and versatile synthetic methods have been developed to introduce this moiety into drug candidates. These methods can be broadly classified into the construction of the morpholine ring itself or the derivatization of a pre-existing morpholine.
Ring Formation Strategies
One of the most common approaches to synthesizing substituted morpholines involves the cyclization of 1,2-amino alcohols.
This protocol describes a general two-step procedure for the synthesis of N-substituted morpholines via the formation of a morpholin-3-one intermediate, followed by reduction.
Step 1: Synthesis of the Morpholin-3-one Intermediate
-
To a solution of the desired 1,2-amino alcohol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA) (2.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the morpholin-3-one intermediate.[6]
Step 2: Reduction of the Morpholin-3-one
-
Dissolve the morpholin-3-one intermediate (1.0 eq.) in a dry, inert solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add a reducing agent, such as lithium aluminum hydride (LAH) (2.0-3.0 eq.) or borane-tetrahydrofuran complex (BH3·THF) (2.0-3.0 eq.), to the solution at 0 °C.
-
Allow the reaction to stir at room temperature or reflux for 2-12 hours, monitoring by TLC.
-
After completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup for LAH).
-
Filter the resulting precipitate and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired N-substituted morpholine.[6]
Palladium-Catalyzed Carboamination
A more modern and versatile approach for the synthesis of C-substituted morpholines is the palladium-catalyzed carboamination reaction. This method allows for the stereoselective formation of morpholine rings from readily available starting materials.[7]
This protocol is a representative procedure for the synthesis of morpholines via a palladium-catalyzed carboamination reaction.[7]
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, charge Pd(OAc)₂ (0.02 eq.), P(2-furyl)₃ (0.08 eq.), and NaOtBu (2.0 eq.).
-
Evacuate and backfill the tube with nitrogen.
-
Add the aryl bromide (2.0 eq.) and a solution of the O-allyl ethanolamine substrate (1.0 eq.) in toluene.
-
Heat the reaction mixture to 105 °C with stirring for 12-18 hours, monitoring the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.[7]
Figure 1: Overview of common synthetic strategies for the construction of morpholine-containing compounds.
Therapeutic Applications: The Morpholine Scaffold in Action
The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where it has been successfully employed.[8] From infectious diseases to oncology and central nervous system disorders, morpholine-containing drugs have made a significant impact on modern medicine.
Table 2: Selected FDA-Approved Drugs Containing the Morpholine Scaffold
| Drug Name | Therapeutic Class | Year of Approval | Key Role of Morpholine |
| Linezolid | Antibiotic (Oxazolidinone) | 2000 | Essential for antibacterial activity and solubility.[9] |
| Gefitinib | Anticancer (EGFR Inhibitor) | 2003 | Enhances solubility and provides a key interaction point.[10] |
| Aprepitant | Antiemetic (NK1 Antagonist) | 2003 | Acts as a scaffold to orient pharmacophoric groups.[4] |
| Reboxetine | Antidepressant (NRI) | 1997 | Improves CNS penetration and metabolic stability.[4] |
| Moclobemide | Antidepressant (MAO-A Inhibitor) | 1992 | Contributes to the overall physicochemical properties.[4] |
Case Study: Linezolid - An Oxazolidinone Antibiotic
Linezolid is a synthetic antibiotic and the first member of the oxazolidinone class to be approved for clinical use.[9] It is primarily used to treat infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex.[11] This unique mechanism of action means that there is no cross-resistance with other classes of protein synthesis inhibitors.[12]
Role of the Morpholine Ring: The morpholine ring in linezolid is crucial for its antibacterial activity.[9] It is believed to contribute to the binding of the drug to the ribosomal target and also enhances its aqueous solubility, which is important for its intravenous formulation.
Figure 2: Simplified diagram illustrating the mechanism of action of the antibiotic linezolid.
Case Study: Gefitinib - An EGFR Kinase Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[10]
Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling pathways that promote tumor cell proliferation and survival.[13]
Role of the Morpholine Ring: The morpholine ring in gefitinib plays a crucial role in enhancing the drug's solubility and overall pharmacokinetic profile.[10] It forms a key hydrogen bond interaction with a conserved water molecule in the ATP-binding pocket of EGFR, which contributes to the drug's high affinity and selectivity.
Figure 3: Simplified signaling pathway showing the inhibitory action of gefitinib on the EGFR.
Morpholine as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate a molecule's potency, selectivity, and pharmacokinetic properties.[14] The morpholine ring is often used as a bioisostere for other cyclic amines, such as piperidine and piperazine.
The substitution of a more basic piperidine or piperazine ring with a less basic morpholine ring can be advantageous in several ways:
-
Reduced Basicity: This can decrease off-target effects associated with strong basicity, such as hERG channel inhibition.
-
Improved Metabolic Stability: The ether linkage in morpholine is generally more stable to metabolism than the N-H or N-alkyl groups in piperazines and piperidines.
-
Modulated Lipophilicity: The introduction of the oxygen atom can fine-tune the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
The Future of the Morpholine Scaffold
The morpholine scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its proven track record in numerous approved drugs, coupled with its favorable physicochemical properties and synthetic accessibility, ensures its continued prominence in drug discovery.[8] Future applications are likely to see the development of more complex and stereochemically defined morpholine derivatives, as well as its use in novel therapeutic modalities. The exploration of morpholine as a key component in targeted protein degraders (PROTACs) and other emerging drug classes is an active area of research.
Conclusion
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Preliminary Screening of Substituted Benzyl Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive overview of the preliminary screening methodologies for a promising class of heterocyclic compounds: substituted benzyl morpholine derivatives. The morpholine scaffold is a versatile building block in medicinal chemistry, frequently incorporated into molecules to enhance their pharmacological properties.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-neurodegenerative, and anti-inflammatory properties.[2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols to guide the initial stages of drug discovery for this compound class.
Section 1: The Rationale for Screening Substituted Benzyl Morpholine Derivatives
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is considered a "privileged structure" in drug design.[1] Its incorporation into a molecule can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for bioavailability and in vivo efficacy. When combined with a benzyl group, the resulting benzyl morpholine core offers a rich scaffold for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.
Substituted benzyl morpholine derivatives have garnered significant attention due to their diverse pharmacological potential.[3][4] The strategic placement of various substituents on both the benzyl and morpholine rings can lead to compounds with high affinity and selectivity for a range of biological targets. This guide will focus on two key therapeutic areas where these derivatives have shown particular promise: oncology and neuroprotection.
Section 2: Foundational Screening Cascade: A Multi-Tiered Approach
A robust preliminary screening cascade is essential for efficiently identifying promising lead compounds from a library of newly synthesized derivatives. The approach outlined here follows a logical progression from broad-based cytotoxicity assessments to more specific, target-oriented assays. This tiered system allows for the early elimination of non-viable candidates and the prioritization of compounds with the most desirable activity profiles.
Caption: A multi-tiered screening cascade for substituted benzyl morpholine derivatives.
Section 3: Tier 1 - General Cytotoxicity Screening
The initial step in evaluating any new chemical entity is to assess its general toxicity to living cells. This foundational screen helps to identify compounds that are overtly cytotoxic, which may be desirable for anticancer applications but are generally undesirable for other therapeutic indications. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6]
The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilizing agent (e.g., DMSO or an isopropanol/acid solution) before the absorbance can be measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
96-well flat-bottom microplates
-
Substituted benzyl morpholine derivatives (stock solutions in DMSO)
-
Appropriate cell line(s) (e.g., HEK293 for general toxicity, and relevant cancer or neuronal cell lines for targeted screening)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
Solubilization solution (e.g., DMSO or 10% Triton X-100 in acidic isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin for cancer cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere. A 72-hour incubation is common for assessing antiproliferative effects.[5]
-
MTT Addition: After the incubation period, carefully remove the medium containing the compounds. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, protected from light.[3][5] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: After the incubation, add 150 µL of the solubilization solution to each well.[7]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Section 4: Tier 2 - Target-Oriented and Phenotypic Screening
Following the initial cytotoxicity assessment, compounds can be funneled into more specific screening paradigms based on the therapeutic goals.
Anticancer Screening
For compounds exhibiting cytotoxic activity, further investigation into their anticancer potential is warranted. A key target in many cancers is the enzyme Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in tumors and plays a crucial role in cancer cell proliferation and survival.[3][9] Benzomorpholine derivatives have been identified as potent EZH2 inhibitors.[3][9]
Data Presentation: Cytotoxicity of Benzomorpholine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| 6y | A549 (Non-Small Cell Lung Cancer) | 1.1 | [3] |
| 6y | NCI-H1975 (Non-Small Cell Lung Cancer) | 1.1 | [3] |
| AK-3 | A549 (Non-Small Cell Lung Cancer) | 10.38 ± 0.27 | [10] |
| AK-3 | MCF-7 (Breast Cancer) | 6.44 ± 0.29 | [10] |
| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [10] |
| AK-10 | A549 (Non-Small Cell Lung Cancer) | 8.55 ± 0.67 | [10] |
| AK-10 | MCF-7 (Breast Cancer) | 3.15 ± 0.23 | [10] |
| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [10] |
EZH2 Signaling Pathway in Cancer
Caption: The canonical EZH2 signaling pathway in cancer.
Neuroprotection Screening
For compounds that are non-toxic at reasonable concentrations, their potential as neuroprotective agents can be explored. A common in vitro model for neuroprotection studies is the HT22 mouse hippocampal cell line, which is particularly sensitive to glutamate-induced oxidative stress.[11] This model is relevant to neurodegenerative diseases where excitotoxicity and oxidative damage are implicated.
Data Presentation: Neuroprotective Activity of Benzyl Morpholine Analogs
| Compound | Assay | EC50 (µM) | Maximal Neuroprotective Activity (%) | Citation |
| HBN6 | OGD/R in SH-SY5Y cells | 1.24 ± 0.39 | Not specified | [12] |
| HBN6 | IR-induced superoxide production | ≤ PBN | 95.8 ± 3.6 | [12] |
Glutamate-Induced Oxidative Stress Pathway in HT22 Cells
Caption: Simplified signaling pathway of glutamate-induced oxidative stress in HT22 cells.
Section 5: Tier 3 - Elucidating Mechanism of Action and Structure-Activity Relationships
Once active compounds have been identified, the next critical phase is to understand their mechanism of action and to establish a structure-activity relationship (SAR). This knowledge is paramount for optimizing lead compounds to improve potency, selectivity, and drug-like properties.
Enzyme Inhibition Assays
For hits from both the anticancer and neuroprotection screens, direct enzyme inhibition assays can confirm the molecular target and provide quantitative measures of potency.
A variety of commercially available kits can be used to measure the inhibition of EZH2 activity. These assays typically involve incubating the enzyme with its substrates (histone H3 and S-adenosylmethionine) and the test compound, followed by the detection of the methylated histone product.
Given the role of cholinergic deficits in neurodegenerative diseases like Alzheimer's, assessing the ability of neuroprotective compounds to inhibit acetylcholinesterase (AChE) is a logical step. AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.[9][13][14] The Ellman method is a classic and reliable colorimetric assay for measuring AChE activity.[15]
Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman Method)
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Positive control inhibitor (e.g., Donepezil)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of each test compound dilution.[16] Include a vehicle control and a positive control.
-
Enzyme Addition: Add 50 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the ATCI and DTNB solution to each well to start the reaction.[16]
-
Kinetic Reading: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) Analysis
SAR studies are the cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.[4][17] By systematically modifying the substituents on the benzyl and morpholine rings and observing the corresponding changes in activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective analogs.
Key SAR Observations for Morpholine Derivatives:
-
Anticancer Activity: The presence of a pyrazolopyrimidine substituent has been shown to be important for potent inhibitory activity.[4] For some derivatives, an unsubstituted morpholine ring is crucial for potent activity.[4] The addition of a halogen group to an aromatic ring attached to the morpholine can increase inhibitory action against certain cancer cell lines.[4]
-
Neuroprotective Activity: The specific substitutions on the benzyl ring can significantly impact the neuroprotective effects, though a detailed SAR for benzyl morpholine derivatives in this context is an active area of research.
Section 6: Concluding Remarks and Future Directions
The preliminary screening of substituted benzyl morpholine derivatives is a critical first step in the journey of drug discovery. The multi-tiered approach detailed in this guide, from broad cytotoxicity screening to specific enzyme inhibition assays and SAR analysis, provides a robust framework for identifying and prioritizing promising lead candidates. The versatility of the benzyl morpholine scaffold, coupled with the ever-expanding understanding of its biological targets, ensures that this class of compounds will remain an exciting area of research for the development of novel therapeutics for a wide range of diseases. Future efforts should focus on expanding the library of derivatives, exploring a wider range of biological targets, and employing computational modeling to refine SAR and guide the design of next-generation drug candidates.
References
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He, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(4), 539-553. [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]
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Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]
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Pérez-Manso, M., et al. (2020). Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models. Scientific Reports, 10(1), 14124. [Link]
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ProBiologists. (n.d.). EZH2 and cancer progression: An intricate relation that continues to grow. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. [Link]
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ResearchGate. (n.d.). Glutamateinduced oxidative cytotoxicity in HT22 cells. [Link]
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Pharmacia. (2019). QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives as potential antioxidants. [Link]
-
Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry, 115, 105231. [Link]
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Theranostics. (2021). Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer. [Link]
-
ResearchGate. (n.d.). The chemical structures and IC50 values of designing derivatives with... [Link]
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Frontiers. (n.d.). Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway. [Link]
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-
ResearchGate. (n.d.). (PDF) Acetylcholinesterase: Mechanism of Catalysis and Inhibition. [Link]
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Atlantis Press. (n.d.). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by. [Link]
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PubMed. (1998). Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis. [Link]
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News-Medical.Net. (2024). EZH2's role in cancer progression and therapy explored. [Link]
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MDPI. (n.d.). Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells. [Link]
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Physical Chemistry Research. (n.d.). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. [Link]
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Methodological & Application
Synthesis Protocol for 4-(5-Bromo-2-fluorobenzyl)morpholine: A Detailed Guide for Researchers
This document provides a comprehensive, field-proven protocol for the synthesis of 4-(5-Bromo-2-fluorobenzyl)morpholine, a valuable building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology.
Introduction and Significance
This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the bromo and fluoro substituents on the phenyl ring allows for further functionalization through various cross-coupling reactions, making it a versatile scaffold for creating diverse chemical libraries. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. This protocol details a robust and efficient one-pot reductive amination procedure, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.
Reaction Principle: One-Pot Reductive Amination
The synthesis of this compound is achieved through a one-pot reductive amination of 5-Bromo-2-fluorobenzaldehyde with morpholine. This reaction proceeds in two key steps occurring in the same reaction vessel:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (morpholine) on the carbonyl carbon of the aldehyde (5-Bromo-2-fluorobenzaldehyde). This is followed by dehydration to form a transient iminium ion.
-
Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final tertiary amine product.
The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is sufficiently mild to not significantly reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct. Its selectivity for the iminium ion allows for the entire process to be conducted in a single step, improving efficiency and overall yield.
Materials and Methods
Reagents and Chemicals
| Reagent/Chemical | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| 5-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 93777-26-5 | >97% | Sigma-Aldrich |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | 95% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% | Sigma-Aldrich |
| Acetic Acid, glacial | C₂H₄O₂ | 60.05 | 64-19-7 | ≥99.7% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | - | In-house prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
Experimental Protocol
This protocol is optimized for a ~10 mmol scale reaction. For scaling up or down, the reagent quantities should be adjusted proportionally.
Step 1: Reaction Setup and Imine Formation
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol).
-
Add 40 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the aldehyde.
-
Add morpholine (0.96 g, 1.1 mL, 11.0 mmol, 1.1 equivalents) to the stirred solution at room temperature.
-
Add glacial acetic acid (0.06 g, 0.057 mL, 1.0 mmol, 0.1 equivalents) to the reaction mixture. The acetic acid acts as a catalyst to facilitate the formation of the iminium ion.
-
Allow the mixture to stir at room temperature for 30-60 minutes. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
Step 2: Reduction of the Iminium Ion
-
To the reaction mixture, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 3-5 hours, or until the reaction is complete as indicated by TLC analysis (disappearance of the imine intermediate).
Step 3: Work-up and Purification
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with 30 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford this compound as a white to off-white solid.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl acetate in Hexanes
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Expected Rf: ~0.4 (This will vary depending on the exact conditions).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.4-7.0 (m, 3H, Ar-H), 3.71 (t, 4H, -O-CH₂-), 3.50 (s, 2H, Ar-CH₂-), 2.47 (t, 4H, -N-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~161 (d, J=245 Hz, C-F), ~136-115 (Ar-C), ~67 (-O-CH₂-), ~56 (Ar-CH₂-), ~53 (-N-CH₂-).
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI)
-
Expected [M+H]⁺: m/z 274.0, 276.0 (characteristic isotopic pattern for a bromine-containing compound).
-
Safety Precautions
-
5-Bromo-2-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[2][3] Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Sodium triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye damage and skin irritation.[4][5] Handle in a dry environment (e.g., under an inert atmosphere) and avoid contact with moisture.
-
Dichloromethane (DCM): Suspected of causing cancer. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction | - Ensure anhydrous conditions. - Extend reaction time. - Check the quality of the reducing agent. |
| Product loss during work-up | - Perform extractions carefully. - Ensure complete drying of the organic layer. | |
| Presence of starting aldehyde in the final product | Insufficient reducing agent or reaction time | - Increase the equivalents of sodium triacetoxyborohydride. - Prolong the reaction time. |
| Formation of 5-bromo-2-fluorobenzyl alcohol | Use of a non-selective reducing agent or presence of moisture | - Use a fresh, high-purity batch of sodium triacetoxyborohydride. - Ensure all glassware and solvents are anhydrous. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a one-pot reductive amination. The methodology is robust, efficient, and scalable, making it suitable for both academic research and industrial drug development settings. By understanding the underlying chemical principles and adhering to the safety precautions outlined, researchers can confidently synthesize this important chemical intermediate for their discovery programs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
PubChem. 4-(4-bromo-2-fluorobenzyl)morpholine. [Link]
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Use of morpholine derivatives as EZH2 inhibitors
Trustworthiness Note: The use of a non-target negative control region and a non-specific IgG control is paramount. These controls establish the baseline and ensure that the enrichment observed is specific to the H3K27me3 mark at the target gene promoter. [23]
References
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The roles of EZH2 in cancer and its inhibitors. (2023). PubMed Central. [Link]
-
ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity. (n.d.). PubMed Central. [Link]
-
Tazemetostat: EZH2 Inhibitor. (n.d.). PubMed Central. [Link]
-
Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. [Link]
-
EZH2 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Study of the EZH2 Inhibitor Tazemetostat in Malignant Mesothelioma. (n.d.). ClinicalTrials.gov. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
-
EZH2's role in cancer progression and therapy explored. (2024). News-Medical.Net. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Tazemetostat. (n.d.). Wikipedia. [Link]
-
Reduced H3K27me3 binding is detected by ChIP-qPCR. (n.d.). ResearchGate. [Link]
-
EZH2 Inhibitor GSK126 Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells. (2019). PubMed. [Link]
-
EZH2 Inhibition for Prostate Cancer; It's Taken Awhile, but We Just May Be onto Something Here. (2025). UroToday. [Link]
-
EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor Application. (n.d.). BellBrook Labs. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
ChIP Protocol for Histones. (n.d.). Boster Bio. [Link]
-
Non-canonical functions of EZH2 in cancer. (2023). Frontiers. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (n.d.). Apollo - University of Cambridge. [Link]
-
FDA granted accelerated approval to tazemetostat for follicular lymphoma. (2020). FDA. [Link]
-
What are EZH2 inhibitors and how do you quickly get the latest development progress?. (2023). Synapse. [Link]
-
Tazemetostat, a Selective EZH2 Inhibitor, in Combination with Pembrolizumab for Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Phase 1 Trial. (n.d.). MDPI. [Link]
-
H3.3K27M mutant proteins reprogram epigenome by sequestering the PRC2 complex to poised enhancers. (n.d.). PubMed Central. [Link]
-
EZH2-Targeted Therapies in Cancer: Hype or a Reality. (n.d.). AACR Journals. [Link]
-
Publications - CETSA. (n.d.). CETSA. [Link]
-
Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. (n.d.). PubMed Central. [Link]
-
Immunohistochemical analysis of H3K27me3 demonstrates global reduction in group-A childhood posterior fossa ependymoma and is a powerful predictor of outcome. (n.d.). PubMed Central. [Link]
-
EZH2 Assay Service. (n.d.). BPS Bioscience. [Link]
-
Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma. (n.d.). The ASCO Post. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
Current clinical trials for EZH2 inhibitors. (n.d.). ResearchGate. [Link]
-
The role of EZH1 and EZH2 in development and cancer. (n.d.). BMB Reports. [Link]
-
Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. (2015). ASH Publications. [Link]
-
Regulation and Role of EZH2 in Cancer. (2014). Cancer Research and Treatment. [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central. [Link]
-
Western Blot. (n.d.). Bio-protocol. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Bromo-2-fluorobenzyl)morpholine
Welcome to the technical support guide for the synthesis of 4-(5-Bromo-2-fluorobenzyl)morpholine. This document is designed for researchers, scientists, and drug development professionals to navigate and optimize this important synthesis. Here, we will delve into the common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to help you improve your reaction yields and product purity.
Overview of Synthetic Strategies
The formation of the target molecule, this compound, involves the creation of a C-N bond between the morpholine nitrogen and the benzylic carbon. The two most prevalent and effective strategies to achieve this are:
-
Reductive Amination: This two-step, one-pot process involves the reaction of 5-Bromo-2-fluorobenzaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. This method is known for its high selectivity and control, avoiding common issues like over-alkylation.[1][2]
-
Nucleophilic Substitution (SN2): This route involves the direct reaction of a 5-bromo-2-fluorobenzyl halide (typically bromide or chloride) with morpholine. As a classic SN2 reaction, its success is highly dependent on factors like the leaving group, solvent, and steric hindrance.[3][4]
Below is a comparative overview of these two primary methods.
| Feature | Reductive Amination | Nucleophilic Substitution (SN2) |
| Starting Material | 5-Bromo-2-fluorobenzaldehyde | 5-Bromo-2-fluorobenzyl halide |
| Key Reagents | Morpholine, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Morpholine, Base (e.g., K₂CO₃, Et₃N) |
| Primary Advantage | Excellent control, prevents over-alkylation, often a one-pot procedure.[1] | Often simpler reagents, can be very efficient with a good leaving group. |
| Common Issues | Incomplete imine formation, reduction of the starting aldehyde, challenging for hindered substrates. | Over-alkylation (di-benzylation), competing elimination reactions, requires an activated benzyl halide. |
| Typical Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH).[5] | Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF). |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield in Reductive Amination
Question: I am performing a reductive amination of 5-Bromo-2-fluorobenzaldehyde with morpholine using sodium triacetoxyborohydride (NaBH(OAc)₃), but my yield is consistently below 50%. What could be the cause?
Answer: Low yields in reductive amination can stem from several factors related to the two key steps: iminium ion formation and its subsequent reduction.
Potential Causes & Solutions:
-
Incomplete Imine/Iminium Ion Formation: The equilibrium between the aldehyde/amine and the imine/water might not favor the imine.
-
Solution: Ensure your reagents are anhydrous. The presence of water can inhibit the formation of the imine intermediate. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Premature Reduction of the Aldehyde: While NaBH(OAc)₃ and NaBH₃CN are selective for the iminium ion over the aldehyde, this selectivity is not absolute, especially at non-optimal pH.[6]
-
Solution: The reaction is often most effective under weakly acidic conditions (pH 5-6), which catalyze imine formation without significantly hydrolyzing the reducing agent.[7] Adding a small amount of acetic acid can be beneficial. However, avoid strongly acidic conditions which can protonate the morpholine, rendering it non-nucleophilic.
-
-
Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting aldehyde. If the reaction has stalled, a slight increase in temperature (e.g., to 40 °C) might be necessary, but be cautious as this can also promote side reactions.
-
-
Poor Quality of Starting Materials: Impurities in the 5-Bromo-2-fluorobenzaldehyde, such as the corresponding carboxylic acid, can interfere with the reaction.
-
Solution: Verify the purity of your starting materials by NMR or other analytical techniques. If necessary, purify the aldehyde before use.
-
Issue 2: Formation of a Di-benzylated Byproduct in Nucleophilic Substitution
Question: When reacting 5-bromo-2-fluorobenzyl bromide with morpholine, I am isolating a significant amount of a higher molecular weight byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?
Answer: The formation of a quaternary ammonium salt is a classic example of over-alkylation, a common side reaction in the N-alkylation of amines.[1] The desired product, being a tertiary amine, is still nucleophilic and can react with another molecule of the benzyl bromide.
Potential Causes & Solutions:
-
Stoichiometry: Using an equimolar ratio or an excess of the benzyl bromide favors the second alkylation step.
-
Solution: Use a molar excess of morpholine (e.g., 2-3 equivalents). This increases the probability that a molecule of benzyl bromide will react with the more abundant primary amine rather than the product. The excess morpholine can be easily removed during aqueous workup.
-
-
Reaction Concentration: High concentrations can increase the rate of the second, undesired reaction.
-
Solution: Perform the reaction under more dilute conditions. This can be coupled with the slow addition of the 5-bromo-2-fluorobenzyl bromide to the reaction mixture containing morpholine, keeping the concentration of the electrophile low at all times.
-
-
Ineffective Base: A weak or sterically hindered base may not efficiently neutralize the HBr formed during the reaction, leading to the formation of morpholine hydrobromide and reducing the concentration of the free amine available to react.
-
Solution: Employ a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the acid produced.
-
Issue 3: Reaction Stalls or Fails to Initiate (SN2 Route)
Question: My nucleophilic substitution reaction between 5-bromo-2-fluorobenzyl bromide and morpholine is not proceeding. TLC analysis shows only starting materials even after several hours at room temperature. What is preventing the reaction?
Answer: The SN2 reaction is sensitive to several factors that can impede its progress.
Potential Causes & Solutions:
-
Poor Leaving Group: While bromide is a good leaving group, the quality of the starting material is crucial. If the benzyl bromide has degraded (e.g., hydrolyzed to the alcohol), the reaction will not proceed.
-
Solution: Ensure the 5-bromo-2-fluorobenzyl bromide is pure and has been stored under anhydrous conditions. If in doubt, consider preparing it fresh or using the corresponding benzyl chloride with the addition of a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, generating the more reactive benzyl iodide.
-
-
Solvent Choice: The choice of solvent significantly impacts the rate of SN2 reactions.[8]
-
Solution: Protic solvents (like water or ethanol) can solvate the nucleophile (morpholine) through hydrogen bonding, reducing its nucleophilicity.[8] Switch to a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), which will solvate the counter-ion but leave the nucleophile more reactive.[8]
-
-
Insufficient Temperature: While many SN2 reactions proceed at room temperature, some require thermal energy to overcome the activation barrier.
-
Solution: Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by TLC.
-
-
Steric Hindrance: The fluorine atom at the ortho position can exert a minor steric effect, potentially slowing the reaction compared to an unsubstituted benzyl bromide.[3]
-
Solution: This is an inherent property of the substrate. Overcoming it relies on optimizing other factors like temperature and solvent choice.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound?
A1: For laboratory-scale synthesis where control and purity are paramount, reductive amination is often the superior choice . It elegantly avoids the over-alkylation problem that can plague nucleophilic substitution routes.[1] However, for larger-scale industrial applications, a well-optimized nucleophilic substitution might be more cost-effective if the starting benzyl halide is readily available and byproduct formation can be minimized.
Q2: What is the best reducing agent for the reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a highly effective and commonly used reagent for this transformation.[5] It is milder and more selective for iminium ions over aldehydes/ketones compared to sodium borohydride (NaBH₄).[6] Sodium cyanoborohydride (NaBH₃CN) is also very effective but is highly toxic.[1][6]
Q3: How can I monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting material (aldehyde or benzyl halide) and the product. For example, a mixture of ethyl acetate and hexanes is a good starting point. The product, being an amine, will be more polar than the starting materials. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool to track the disappearance of reactants and the appearance of the product, confirming its mass.
Q4: My final product is an oil and difficult to purify. What are the recommended purification techniques?
A4: The product is a tertiary amine, which can make crystallization challenging.
-
Column Chromatography: This is the most reliable method for purification. Use a silica gel column with a gradient elution of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.
-
Acid-Base Extraction: As an amine, the product can be protonated. You can perform an aqueous workup by dissolving the crude product in a non-polar solvent (like ethyl acetate), washing with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer containing non-basic impurities is discarded. Then, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which can then be re-extracted into a fresh portion of ethyl acetate. This is a very effective way to remove non-basic impurities.
Visualizing the Chemistry
Key Reaction Mechanisms
To better understand the transformations, the core mechanisms for both synthetic routes are illustrated below.
Recommended Protocol: Reductive Amination
This protocol is recommended for achieving high yield and purity on a laboratory scale.
Materials:
-
5-Bromo-2-fluorobenzaldehyde
-
Morpholine (freshly distilled or from a new bottle)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-fluorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add morpholine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCE (or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography to yield the pure this compound.
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. 1971, 93 (12), 2897–2904. [Link]
-
Reductive amination. Wikipedia. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Can You Solve These SN2 Problems? YouTube. [Link]
-
Exceptions in SN2 and SN1 Reactions. Chemistry Steps. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Optimizing solvent and base conditions for morpholine alkylation
Technical Support Center: Optimizing Morpholine Alkylation
Welcome to our dedicated technical support guide for the N-alkylation of morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the core concepts and common inquiries related to the N-alkylation of morpholine, setting the stage for more advanced troubleshooting.
Question: What is the fundamental reaction mechanism for the N-alkylation of morpholine with alkyl halides?
Answer: The N-alkylation of morpholine with a primary or secondary alkyl halide proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism . In this reaction, the lone pair of electrons on the morpholine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry at the carbon center if it is chiral. The process is concerted, meaning the bond formation between the nitrogen and carbon occurs simultaneously with the breaking of the carbon-halogen bond.
The reaction initially forms a quaternary morpholinium salt. A base is required to neutralize the hydrogen halide (H-X) byproduct generated during the reaction or, in some protocols, to deprotonate the morpholinium salt in a subsequent step to yield the final N-alkylated morpholine product.
Caption: The SN2 mechanism for morpholine alkylation.
Question: How does the choice of solvent impact the reaction rate and yield?
Answer: The solvent plays a critical role in an SN2 reaction by stabilizing the reactants and the transition state. For morpholine alkylation, polar aprotic solvents are strongly recommended .[1][2]
-
Polar Aprotic Solvents (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents can dissolve the charged reactants but do not engage in hydrogen bonding with the nucleophile (morpholine). This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of the SN2 reaction.[1][3] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[1]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons and can form a hydrogen-bond "cage" around the nucleophile. This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive, which slows down the SN2 reaction.[2]
Question: What is the purpose of the base, and how do I select the right one?
Answer: A base is essential to neutralize the acidic proton that is either generated on the morpholine nitrogen after alkylation (forming a morpholinium salt) or to scavenge the hydrogen halide (H-X) produced. The choice of base depends on the reaction's sensitivity and the desired conditions.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃, Cs₂CO₃): These are common, cost-effective choices. They are solids with limited solubility in many organic solvents, creating a heterogeneous reaction mixture. Potassium carbonate (K₂CO₃) is a workhorse for many N-alkylation reactions. Sodium bicarbonate (NaHCO₃) is a weaker base suitable for sensitive substrates.[4]
-
Organic Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are liquid, non-nucleophilic "scavenger" bases that are soluble in organic solvents. DIPEA (Hünig's base) is particularly useful as its bulky isopropyl groups make it sterically hindered and therefore non-nucleophilic, preventing it from competing with morpholine to alkylate the electrophile.
-
Strong Bases (e.g., NaH, t-BuOK): These are generally too reactive for simple alkylations with unactivated alkyl halides and can promote side reactions like elimination (E2), especially with secondary or hindered alkyl halides.[3] Potassium tert-butoxide (t-BuOK) is often used in more complex cyclization reactions to form morpholine rings, rather than simple N-alkylation.[5][6]
The ideal base should be strong enough to deprotonate the morpholinium salt but not so strong that it causes significant elimination side reactions.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter in the lab.
Problem 1: My reaction shows low or no conversion to the desired N-alkylated product.
Possible Cause & Solution Pathway
-
Poor Leaving Group on the Alkylating Agent: The SN2 reaction rate is highly dependent on the ability of the leaving group to depart. The reactivity order for halogens is I > Br > Cl >> F .
-
Solution: If you are using an alkyl chloride with low success, switch to the corresponding alkyl bromide or iodide. The weaker C-X bond will facilitate a faster reaction.
-
-
Steric Hindrance: SN2 reactions are sensitive to steric bulk around the reaction center.
-
On the Electrophile: Reactivity is highest for methyl halides, followed by primary, then secondary. Tertiary halides do not undergo SN2 reactions. Using a bulky alkylating agent like cyclohexanol can lead to low conversion and selectivity due to steric effects.[7]
-
On the Nucleophile: While morpholine itself is not exceptionally hindered, using highly substituted derivatives can slow the reaction.
-
Solution: Assess the steric environment of your electrophile. If it is highly branched (e.g., neopentyl), the SN2 reaction will be extremely slow. Consider an alternative synthetic route if possible.
-
-
Inappropriate Solvent Choice: As detailed in the FAQ, using a polar protic solvent (like ethanol) can drastically slow the reaction.
-
Insufficient Temperature: Many alkylations require heat to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Start at room temperature, then try 50 °C, then 80 °C, monitoring the reaction by TLC or LCMS at each stage. Be aware that excessive heat can promote elimination (E2) side reactions, especially with secondary halides.[3]
-
Caption: Decision workflow for troubleshooting low conversion.
Problem 2: My reaction is producing a significant amount of an elimination (E2) byproduct.
Possible Cause & Solution Pathway
-
Strongly Basic Conditions: Using strong bases like alkoxides (e.g., NaOEt, t-BuOK) or hydroxide (NaOH) with secondary alkyl halides strongly favors the E2 pathway.[3]
-
Solution: Switch to a weaker, non-nucleophilic base. K₂CO₃ is an excellent first choice. If solubility is an issue, a hindered amine base like DIPEA is a suitable alternative.
-
-
High Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by increased temperature.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. If the reaction works at 80 °C but gives E2 products, try it at 50 °C for a longer period.
-
-
Sterically Hindered Substrate: As steric hindrance on the alkyl halide increases (primary < secondary), elimination becomes more competitive.
-
Solution: If you are using a secondary halide, be particularly careful with your choice of base and temperature. For tertiary halides, an SN2/E2 pathway is not viable; consider an SN1 reaction or an alternative synthetic strategy.
-
Problem 3: I am observing over-alkylation, resulting in a quaternary morpholinium salt.
Possible Cause & Solution Pathway
-
Incorrect Stoichiometry: Using a significant excess of the alkylating agent can drive the reaction towards the undesired quaternary salt, where the N-alkylated morpholine product acts as a nucleophile and reacts with a second molecule of the alkylating agent.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of morpholine to alkylating agent. In some cases, using a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents) can help consume all of the alkylating agent and prevent over-alkylation.
-
-
High Reactivity of Product: In rare cases, the N-alkylated product may be more nucleophilic than morpholine itself.
-
Solution: This is less common but can be managed by slow addition of the alkylating agent to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material (morpholine).
-
Part 3: Data Tables & Optimized Protocols
Table 1: Comparison of Common Solvents for Morpholine Alkylation
| Solvent | Type | Dielectric Constant (ε) | Typical Use Case |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Excellent choice, easy to remove under vacuum.[1][5] |
| DMF | Polar Aprotic | 36.7 | High boiling point, good for higher temp reactions.[1][4] |
| DMSO | Polar Aprotic | 47.2 | Very polar, excellent solvating power, high boiling point.[1][3] |
| THF | Polar Aprotic | 7.6 | Less polar, but effective for many reactions.[5] |
| Ethanol (EtOH) | Polar Protic | 24.5 | Not recommended ; slows SN2 reaction rate.[3] |
| Water (H₂O) | Polar Protic | 80.1 | Not recommended for halide alkylations. |
Table 2: Selection of Bases for Morpholine Alkylation
| Base | Formula | pKₐ of Conjugate Acid | Type | Comments |
| Potassium Carbonate | K₂CO₃ | 10.3 | Inorganic, Heterogeneous | Standard, reliable choice for most alkylations. |
| Sodium Bicarbonate | NaHCO₃ | 10.3 (first pKa) | Inorganic, Heterogeneous | Weaker base, good for sensitive substrates.[4] |
| Triethylamine (TEA) | Et₃N | 10.7 | Organic, Homogeneous | Soluble scavenger base, can be nucleophilic.[4] |
| DIPEA (Hünig's Base) | i-Pr₂NEt | 11.0 | Organic, Homogeneous | Sterically hindered, non-nucleophilic scavenger. |
| Potassium tert-butoxide | t-BuOK | ~19 | Strong, Hindered | Use with caution ; promotes E2 elimination.[5][8] |
Note: pKₐ values are approximate and can vary with solvent.[9]
Optimized Experimental Protocol: General N-Alkylation of Morpholine
This protocol provides a robust starting point for the alkylation of morpholine with a primary alkyl bromide.
Materials:
-
Morpholine (1.1 eq)
-
Alkyl Bromide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (MeCN), anhydrous grade (to make a 0.2-0.5 M solution)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Analysis for the Discerning Researcher: 4-(5-Bromo-2-fluorobenzyl)morpholine vs. 4-(4-bromo-2-fluorobenzyl)morpholine
In the landscape of medicinal chemistry and drug discovery, the subtle placement of functional groups can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two positional isomers: 4-(5-Bromo-2-fluorobenzyl)morpholine and 4-(4-bromo-2-fluorobenzyl)morpholine. As a Senior Application Scientist, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in their research endeavors.
Introduction to the Isomers: A Tale of Two Structures
At first glance, this compound and 4-(4-bromo-2-fluorobenzyl)morpholine are strikingly similar. Both possess a morpholine ring attached to a brominated and fluorinated benzyl group. However, the seemingly minor shift in the bromine atom's position on the phenyl ring—from position 5 to position 4—can lead to significant differences in their steric and electronic profiles, ultimately influencing their reactivity, metabolic stability, and interaction with biological targets. The morpholine moiety itself is a privileged scaffold in medicinal chemistry, often imparting favorable properties such as improved aqueous solubility and metabolic stability.
Structural Comparison
| Compound | Structure |
| This compound | ![]() |
| 4-(4-bromo-2-fluorobenzyl)morpholine | ![]() |
Physicochemical Properties: A Data-Driven Comparison
The precise positioning of the bromine and fluorine atoms influences the electron distribution within the phenyl ring, which in turn affects properties like dipole moment, pKa, and lipophilicity (LogP). While experimental data for the 5-bromo isomer is less readily available in public literature, we can infer and compare some key properties.
| Property | This compound | 4-(4-bromo-2-fluorobenzyl)morpholine |
| CAS Number | 88799-67-3 | 338454-98-1 |
| Molecular Formula | C₁₁H₁₃BrFNO | C₁₁H₁₃BrFNO |
| Molecular Weight | 274.13 g/mol | 274.13 g/mol |
| Physical Form | Not specified | Solid |
| Predicted LogP | ~2.8 | ~2.8[1] |
It is important to note that predicted values can vary between different software and should be experimentally verified for critical applications.
Synthesis and Experimental Protocols
The synthesis of these benzylmorpholine derivatives can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of the corresponding bromo-fluorobenzaldehyde with morpholine.
General Synthetic Workflow: Reductive Amination
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of Bromo-Fluorobenzyl Morpholines
For researchers, scientists, and drug development professionals, this guide provides a deep dive into the structure-activity relationships of bromo-fluorobenzyl morpholine derivatives. While the morpholine scaffold is a well-established privileged structure in medicinal chemistry, offering advantageous physicochemical and metabolic properties, the specific influence of isomeric bromo and fluoro substitutions on the benzyl moiety is a nuanced area of study.[1][2] This document synthesizes available data on the synthesis, biological context, and analytical methodologies pertinent to this class of compounds, offering a framework for rational drug design and further investigation.
The morpholine ring is a versatile building block found in numerous approved drugs and experimental therapeutics, contributing to improved potency and pharmacokinetic profiles.[1] Halogenation of phenyl rings is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability, thereby influencing a compound's interaction with its biological target.[2] This guide will explore the comparative landscape of bromo-fluorobenzyl morpholines, with a focus on how the positional isomerism of the halogen substituents dictates their potential therapeutic activity.
The Influence of Halogen Isomerism on Biological Activity: A Case Study with Analogous Compounds
Direct comparative studies on the biological activity of ortho-, meta-, and para-isomers of bromo-fluorobenzyl morpholines are not extensively available in the public domain. However, valuable insights can be gleaned from structure-activity relationship studies of closely related halogenated morpholine derivatives. A notable example is the investigation of morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors for cancer therapy.[3]
In this analogous series, the nature and position of halogen substituents on a phenyl ring significantly impacted the cytotoxic activity against various cancer cell lines.[3] While not a direct comparison of bromo-fluoro substitution patterns, the data underscores the critical role of halogen placement in determining biological efficacy.
Table 1: Comparative Anticancer Activity of Halogenated Phenyl-Tetrahydroquinoline-Morpholine Derivatives [3]
| Compound ID | Substitution on Phenyl Ring | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 10d | 3-Fluoro, 5-Trifluoromethyl | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 3,5-bis(Trifluoromethyl) | 0.033 ± 0.003 | - | 0.63 ± 0.02 |
| 10h | 3,5-bis(Trifluoromethyl) | - | 0.087 ± 0.007 | - |
Data presented as mean ± standard deviation.
The data in Table 1 clearly demonstrates that the presence and position of electron-withdrawing halogenated groups can dramatically influence anticancer potency.[3] For instance, compound 10e , with two trifluoromethyl groups, exhibited the highest potency against A549 lung cancer cells.[3] This suggests that the electronic and steric effects imparted by the specific arrangement of halogens are key determinants of biological activity.
When designing novel bromo-fluorobenzyl morpholines, these findings imply that a systematic evaluation of the ortho, meta, and para positions for both the bromo and fluoro substituents is crucial for optimizing target engagement and cellular activity.
Synthetic Strategies for Bromo-Fluorobenzyl Morpholine Isomers
The synthesis of N-substituted morpholines is a well-established process in organic chemistry.[4] A common and efficient method for preparing 4-benzyl morpholine derivatives is through reductive amination. This approach involves the reaction of a substituted benzaldehyde with morpholine to form an iminium ion intermediate, which is then reduced to the corresponding amine.
Below is a generalized, robust protocol for the synthesis of bromo-fluorobenzyl morpholines, which can be adapted for different isomers by selecting the appropriate starting benzaldehyde.
Experimental Protocol: Synthesis of 4-(Bromo-fluorobenzyl)morpholines
Diagram of the Synthetic Workflow
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
HPLC methods for validating the purity of 4-(5-Bromo-2-fluorobenzyl)morpholine
An In-Depth Comparative Guide to HPLC Methods for Validating the Purity of 4-(5-Bromo-2-fluorobenzyl)morpholine
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like this compound, establishing a robust, reliable, and validated analytical method for purity assessment is a critical step in its journey from the laboratory to clinical application. This guide provides an in-depth exploration and comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for this purpose, grounded in established scientific principles and regulatory expectations.
The primary objective of such an analytical procedure is to separate, detect, and quantify any impurities present in the API. These impurities can be organic (e.g., starting materials, by-products, intermediates, degradation products) or inorganic and can arise during synthesis, purification, or storage.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[2]
This document will detail a primary Reversed-Phase HPLC (RP-HPLC) method with UV detection, explaining the rationale behind its development. It will then compare this "workhorse" method against a higher-resolution alternative, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), providing the data-driven insights necessary for researchers to select the appropriate tool for their specific needs.
Method 1: The Gold Standard - Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-phase HPLC is the predominant analytical technique for the purity and impurity profiling of small-molecule pharmaceuticals.[3] Its popularity stems from its versatility, robustness, and ability to separate a wide range of compounds based on their hydrophobicity.[4][5] For a molecule like this compound, which possesses non-polar (bromofluorobenzyl group) and polar (morpholine ring) moieties, RP-HPLC is an ideal starting point.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC. The long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of moderately non-polar analytes like our target compound through hydrophobic interactions.[6] The selection of a column with end-capping is crucial to minimize peak tailing for the basic morpholine moiety by shielding residual acidic silanol groups on the silica support.
-
Mobile Phase: A binary gradient system of an aqueous buffer and an organic modifier is employed.
-
Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity, resulting in lower backpressure.[7]
-
Aqueous Phase: Water, acidified with 0.1% formic acid or trifluoroacetic acid (TFA), serves two purposes. Firstly, it controls the ionization state of the analyte.[8] The morpholine ring is basic; at a low pH, it will be protonated, leading to more consistent retention times and sharper peaks. Secondly, the acidic modifier improves chromatographic performance.
-
Gradient Elution: A gradient, where the proportion of the organic solvent is increased over time, is essential for impurity profiling. This approach ensures that late-eluting, more hydrophobic impurities are eluted within a reasonable timeframe, while early-eluting, more polar impurities are still well-resolved from the solvent front.[6]
-
-
Detector: A UV-Vis detector is selected due to the presence of a chromophore (the bromofluorobenzyl group) in the molecule, which will absorb UV light. The detection wavelength is set at the absorption maximum (λmax) of the analyte to ensure the highest sensitivity for both the main peak and any structurally related impurities.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 85% B
-
25-30 min: 85% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner and at the same concentration.
-
Visualizing the HPLC Workflow
Caption: Logical flow of the analytical method validation process.
Comparative Analysis: HPLC-UV vs. UPLC-MS
While HPLC-UV is a robust and widely accessible technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution. [9]UPLC systems use columns with smaller particle sizes (<2 µm) and operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi). [10][11]When coupled with a Mass Spectrometer (MS), UPLC becomes an exceptionally powerful tool for both quantification and identification.
Performance Comparison
| Parameter | HPLC-UV | UPLC-MS | Rationale & Justification |
| Analysis Time | ~35 minutes | ~5-7 minutes | UPLC's higher pressure and smaller particles allow for much faster separations without sacrificing resolution. [12] |
| Resolution | Good | Excellent | The higher efficiency of UPLC columns leads to sharper, narrower peaks and better separation of closely eluting impurities. [12] |
| Sensitivity | Moderate | Very High | Narrower peaks in UPLC lead to higher peak heights and thus better sensitivity. An MS detector is orders of magnitude more sensitive than a UV detector. [9] |
| Specificity | High (Chromatographic) | Exceptional (Mass-based) | HPLC-UV relies on retention time for identification. UPLC-MS confirms identity with both retention time and an exact mass-to-charge ratio (m/z), making it unequivocal. |
| Impurity ID | Not possible (requires isolation) | Possible (based on mass) | MS provides the molecular weight of an unknown impurity, which is a critical piece of information for its structural elucidation. [1] |
| Cost & Complexity | Lower | Higher | UPLC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise. [9] |
Which Method to Choose?
-
For routine Quality Control (QC) and release testing: Once the impurity profile is well-established, the validated HPLC-UV method is often sufficient. It is cost-effective, reliable, and perfectly suited for quantifying known impurities against their specifications. [13]* For drug discovery, process development, and stability studies: The UPLC-MS method is superior. Its speed accelerates method development, and its sensitivity and specificity are invaluable for detecting and identifying new, unknown impurities or degradation products that may form under different synthetic routes or storage conditions. [11]
Conclusion
The validation of purity for an API like this compound is a multi-faceted task that relies on robust and well-characterized analytical methods. A well-developed and validated RP-HPLC-UV method serves as a reliable and cost-effective tool for routine quality control, providing the necessary precision and accuracy to ensure product quality. However, for a more comprehensive understanding of a compound's stability and impurity profile, particularly during development, the superior speed, resolution, and identification capabilities of UPLC-MS make it an indispensable alternative. The choice between these methods is not a matter of one being universally "better," but rather a strategic decision based on the specific analytical challenge, the stage of drug development, and available resources.
References
-
Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanetwork. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. Retrieved from [Link]
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Peer-reviewed article.
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Cooper, C. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Retrieved from [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]
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Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]
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European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]
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The Pharma Review. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. The Pharma Review. Retrieved from [Link]
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Cooper, C. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Retrieved from [Link]
-
Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Der Pharma Chemica. Retrieved from [Link]
-
International Council for Harmonisation. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Vanhoenacker, G., et al. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]
-
Stoll, D. R. (2020, August 31). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC International. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Chromatography Today. Retrieved from [Link]
-
Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Swetha Sri, R., et al. (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
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- 13. pharmoutsourcing.com [pharmoutsourcing.com]
Synthetic route efficiency comparison for producing morpholine derivatives
For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern therapeutics. Its unique physicochemical properties, including aqueous solubility and metabolic stability, have cemented its place in a multitude of approved drugs. However, the efficiency, sustainability, and versatility of the synthetic routes to these crucial derivatives vary significantly. This guide provides an in-depth, objective comparison of established and contemporary methods for synthesizing morpholine derivatives, supported by experimental data and mechanistic insights to empower informed decisions in your synthetic endeavors.
Executive Summary: Navigating the Synthetic Landscape
The synthesis of the morpholine ring has evolved from harsh, high-temperature industrial processes to sophisticated, mild, and highly selective modern methodologies. This guide will dissect and compare the following key synthetic strategies:
-
Classical Industrial Methods:
-
Dehydration of Diethanolamine
-
Reaction of Bis(2-chloroethyl) Ether with Amines
-
-
Modern Synthetic Approaches:
-
Palladium-Catalyzed Intramolecular Cyclization of Amino Alcohols
-
Photocatalytic Methods Utilizing Silicon Amine Protocol (SLAP) Reagents
-
Reductive Amination Strategies
-
We will evaluate these routes based on their efficiency, substrate scope, scalability, safety, and alignment with the principles of green chemistry.
Classical Routes: The Industrial Bedrock
For decades, the large-scale production of morpholine has been dominated by two primary methods. While effective for producing the parent morpholine, their application to complex, functionalized derivatives is often limited by harsh reaction conditions and poor functional group tolerance.
Dehydration of Diethanolamine
This method, a stalwart of industrial morpholine production, relies on the acid-catalyzed intramolecular cyclization of diethanolamine.
Reaction Mechanism: The reaction proceeds via protonation of a hydroxyl group by a strong acid, typically sulfuric acid, followed by an intramolecular nucleophilic attack by the second hydroxyl group, leading to the formation of the morpholine ring and the elimination of water.
Typical Reaction Conditions: The process involves heating diethanolamine with a dehydrating agent like concentrated sulfuric acid at high temperatures, often around 200°C.[1] One protocol suggests a reaction time of up to 10 hours at this temperature.[1] Neutralization with a strong base, such as 50% sodium hydroxide, is required during workup.[1]
Efficiency and Limitations: While capable of producing morpholine on a large scale, this method suffers from several drawbacks. The use of concentrated sulfuric acid at high temperatures poses significant safety and corrosion risks.[2] The yields can be modest, with one procedure reporting a 35-50% yield.[3] Furthermore, the harsh acidic conditions are incompatible with many functional groups, severely limiting its utility for the synthesis of complex, decorated morpholine derivatives.
Reaction of Bis(2-chloroethyl) Ether with Amines
Another established industrial route involves the reaction of bis(2-chloroethyl) ether with ammonia or primary amines.
Reaction Mechanism: This reaction is a classical double nucleophilic substitution (SN2) where the amine displaces the two chloride leaving groups on the bis(2-chloroethyl) ether backbone to form the morpholine ring.
Typical Reaction Conditions: The reaction is typically carried out by heating bis(2-chloroethyl) ether with an excess of the amine. For instance, reacting one mole of bis(2-chloroethyl) ether with at least three moles of ethylamine at 80-90°C.[4]
Efficiency and Limitations: This method can provide good yields of N-substituted morpholines. For example, the reaction with ethylamine can yield N-ethylmorpholine in 68% yield.[4] However, the use of the highly toxic and carcinogenic bis(2-chloroethyl) ether is a significant safety concern. The requirement for a large excess of the amine to minimize side reactions can also be economically and environmentally disadvantageous.
Modern Synthetic Routes: Precision, Mildness, and Versatility
The demands of modern drug discovery for structurally diverse and complex molecules have driven the development of more sophisticated and milder methods for morpholine synthesis. These approaches offer greater control over stereochemistry and functional group compatibility.
Palladium-Catalyzed Intramolecular Cyclization of Amino Alcohols
Transition metal catalysis, particularly with palladium, has revolutionized the formation of heterocyclic rings. The intramolecular cyclization of unsaturated amino alcohols is a powerful strategy for constructing substituted morpholines.
Reaction Mechanism: The mechanism typically involves the coordination of the palladium catalyst to the alkene of an unsaturated amino alcohol. This is followed by an intramolecular nucleophilic attack of the amino group onto the activated alkene (an aminopalladation step). Subsequent reductive elimination or other termination steps release the morpholine product and regenerate the palladium catalyst. This type of reaction is often referred to as a Wacker-type cyclization.[5]
Advantages and Scope: This method allows for the stereoselective synthesis of morpholine derivatives, which is crucial for medicinal chemistry applications.[5] The reaction conditions are generally mild, tolerating a wide range of functional groups. This approach is particularly valuable for creating complex, poly-substituted morpholine rings that are difficult to access through classical methods.[6]
Photocatalytic Synthesis with Silicon Amine Protocol (SLAP) Reagents
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions using visible light as an energy source. The use of Silicon Amine Protocol (SLAP) reagents in photocatalytic couplings with aldehydes provides an innovative and efficient route to a variety of substituted morpholines.[7][8][9]
Reaction Mechanism: The proposed mechanism involves the photoexcitation of a photocatalyst (often an inexpensive organic dye like 2,4,6-triphenylpyrylium tetrafluoroborate, TPP) which then oxidizes the SLAP reagent to form a key amine radical cation.[7][8] This radical cation undergoes a cyclization/addition reaction with an aldehyde, followed by a reduction step to yield the morpholine product and regenerate the photocatalyst.[7][8] The presence of a Lewis acid can facilitate the process.[7][8]
Advantages and Green Credentials: This method is highly attractive due to its use of visible light, often at room temperature, and an inexpensive organic photocatalyst.[7][8] The reactions can be performed in continuous flow systems, which enhances scalability and reproducibility.[8] The ability to use readily available aldehydes as coupling partners contributes to the modularity and efficiency of this approach. This method also allows for the synthesis of previously difficult-to-access sterically hindered and trisubstituted morpholines.[8]
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis and can be adapted for the construction of the morpholine ring, particularly for N-substituted derivatives.[10]
Reaction Mechanism: This strategy typically involves the reaction of an amine with a dicarbonyl compound (or a precursor) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. For morpholine synthesis, this can be an intramolecular process starting from a suitable amino-dialdehyde or a related substrate. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing imines in the presence of other carbonyl groups.[10]
Versatility and Applications: Reductive amination is a highly versatile and reliable method for introducing a wide range of substituents on the nitrogen atom of the morpholine ring.[10] It is a go-to method for late-stage functionalization in drug discovery programs. The reaction conditions are generally mild, and a vast array of aldehydes and ketones can be used as starting materials, allowing for the creation of large libraries of N-substituted morpholine derivatives for structure-activity relationship (SAR) studies.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Synthetic Route | Typical Yield | Reaction Conditions | Substrate Scope & Functional Group Tolerance | Green Chemistry Considerations | Key Advantages | Key Disadvantages |
| Dehydration of Diethanolamine | 35-79%[3][11] | High temperature (ca. 200°C), strong acid (H₂SO₄)[1] | Very limited; not suitable for functionalized derivatives. | Poor atom economy, high E-factor, use of corrosive and hazardous reagents, high energy consumption. | Low-cost starting materials, suitable for large-scale production of unsubstituted morpholine. | Harsh conditions, poor safety profile, limited scope, significant waste generation. |
| Reaction of Bis(2-chloroethyl) Ether with Amines | ~68%[4] | Moderate temperature (80-110°C)[4] | Limited by the availability of primary amines. | Use of a highly toxic and carcinogenic reagent, requires excess amine. | Direct route to N-substituted morpholines. | Significant safety concerns, potential for side reactions. |
| Palladium-Catalyzed Intramolecular Cyclization | Good to excellent | Mild temperatures, requires a palladium catalyst and often a reoxidant. | Broad; tolerates a wide range of functional groups. | Use of a precious metal catalyst, which may require recycling. | High stereoselectivity, broad substrate scope, mild conditions. | Catalyst cost and potential for metal contamination in the final product. |
| Photocatalytic Synthesis with SLAP Reagents | 55-89%[12] | Room temperature, visible light, organic photocatalyst. | Broad; compatible with a variety of aldehydes. | Uses renewable energy (light), inexpensive organic catalyst, can be run in continuous flow. | Exceptionally mild conditions, high efficiency, scalable, modular. | Requires specialized photoreactor setup. |
| Reductive Amination | Generally high | Mild; often at room temperature, various reducing agents available. | Very broad; a vast array of amines and carbonyl compounds can be used. | Generally good, though depends on the choice of reducing agent and solvent. | Highly versatile, reliable, excellent for late-stage functionalization and library synthesis. | Primarily for N-substitution rather than de novo ring formation in most common applications. |
Green Chemistry Metrics: A Deeper Dive
The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes. Key metrics include Atom Economy and the Environmental Factor (E-factor).[13][14]
-
Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an atom economy of 100%.
-
E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.
Classical methods like the dehydration of diethanolamine have a very poor atom economy due to the elimination of water and the use of stoichiometric amounts of acid and base for neutralization, leading to a high E-factor. In contrast, modern methods like photocatalytic cyclizations and some catalytic cyclizations can achieve much higher atom economies and consequently lower E-factors, as fewer atoms are wasted in byproducts.
Experimental Protocols
Detailed Protocol: Dehydration of Diethanolamine with Sulfuric Acid
Warning: This procedure involves the use of concentrated sulfuric acid at high temperatures and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add 1.8 moles of concentrated sulfuric acid.
-
While cooling the flask in an ice bath, slowly add 1.0 mole of diethanolamine to the stirred sulfuric acid.
-
After the addition is complete, heat the reaction mixture to 200°C and maintain this temperature for 90 minutes.[11]
-
Allow the mixture to cool to room temperature and then carefully neutralize it with a 50% aqueous solution of sodium hydroxide.
-
The morpholine can be isolated from the resulting mixture by distillation.
Detailed Protocol: Photocatalytic Synthesis of a Morpholine Derivative using a SLAP Reagent
Note: This is a representative protocol and may require optimization for specific substrates.
-
In a reaction vessel suitable for photocatalysis, dissolve the aldehyde (1.0 equiv), the SLAP reagent (1.2 equiv), and the photocatalyst (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate, TPP, 1-5 mol%) in a suitable solvent (e.g., acetonitrile).
-
Add a Lewis acid additive (e.g., TMSOTf, 1.3 equiv).[12]
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and purify the product by standard methods such as column chromatography.
Visualization of Synthetic Workflows
Dehydration of Diethanolamine Workflow
Caption: Workflow for Morpholine Synthesis via DEA Dehydration.
Photocatalytic SLAP Reagent Workflow
Caption: Modern Photocatalytic Synthesis of Morpholine Derivatives.
Conclusion and Future Outlook
The synthesis of morpholine derivatives has undergone a significant transformation, moving from harsh, energy-intensive classical methods to elegant and efficient modern catalytic approaches. For the synthesis of the unsubstituted morpholine on an industrial scale, the dehydration of diethanolamine remains a viable, albeit environmentally challenging, option. However, for the synthesis of complex, functionalized morpholine derivatives crucial for drug discovery and development, modern methods such as palladium-catalyzed cyclizations and photocatalytic strategies offer unparalleled advantages in terms of mildness, selectivity, and functional group tolerance.
As the principles of green and sustainable chemistry become increasingly integral to the pharmaceutical industry, the adoption of these modern, more efficient synthetic routes will be paramount. Future research will likely focus on further expanding the scope of these catalytic methods, developing even more sustainable and cost-effective catalysts, and applying these strategies to the synthesis of increasingly complex and novel morpholine-containing therapeutic agents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


